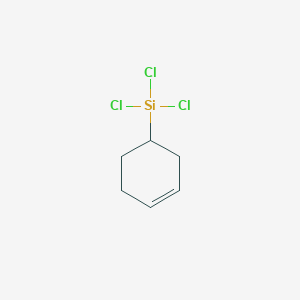

3-Cyclohexenyltrichlorosilane

Description

Significance of Organosilicon Compounds in Advanced Chemical Research

Organosilicon compounds, characterized by the presence of a silicon-carbon bond, are of paramount importance in numerous scientific and industrial fields, including materials science and pharmaceuticals. bohrium.comnumberanalytics.com Their versatility has established them as essential components in modern organic synthesis, where they function as reagents, catalysts, and intermediates in a variety of chemical reactions. numberanalytics.com The unique properties of organosilicon compounds, such as the stability of the silicon-carbon bond, allow for the construction of complex molecules. numberanalytics.com

The field of organosilicon chemistry is rapidly expanding, with applications ranging from the synthesis of silicones used in sealants and medical devices to the development of new pharmaceuticals with improved properties. numberanalytics.com Researchers are continuously exploring new synthetic methods and applications for these compounds, highlighting their significant potential to drive future advancements in chemistry and materials science. bohrium.comresearchgate.net The ability of organosilanes to act as coupling agents, adhesion promoters, and crosslinking agents makes them indispensable in the creation of high-performance materials. russoindustrial.ruzmsilane.comresearchgate.net

Contextualization of Cyclohexenylsilanes within Organosilane Synthesis and Application Trajectories

Within the broad class of organosilicon compounds, cyclohexenylsilanes represent a specific and valuable subclass. These molecules contain a cyclohexenyl group—a six-membered carbon ring with one double bond—attached to a silicon atom. This structural feature provides a reactive site for a variety of chemical transformations, making cyclohexenylsilanes useful intermediates in organic synthesis.

3-Cyclohexenyltrichlorosilane, in particular, is a notable example. Its structure combines the reactivity of the cyclohexenyl group with the functionality of the trichlorosilyl (B107488) group (-SiCl3). The chlorine atoms on the silicon are readily hydrolyzable, allowing for the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. This dual reactivity makes this compound a versatile precursor for the synthesis of modified silicones and for the surface modification of materials. For instance, it can be used in the preparation of block copolymers and as an intermediate in the synthesis of other functionalized organosilanes. googleapis.comgoogle.com The development of annulation reactions involving cyclohexenylsilanes has also led to the total synthesis of complex natural products.

Chemical and Physical Properties of this compound

This compound is a combustible, colorless to straw-colored liquid with an acrid odor similar to hydrogen chloride. gelest.com It is reactive with water. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H9Cl3Si |

| Molar Mass | 215.58 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 87-88°C at 16 mmHg |

| Flash Point | 90°C (194°F) |

| Physical State | Liquid |

| Table of the physical and chemical properties of this compound. gelest.com |

Synthesis and Reactions

The synthesis of organosilanes can be achieved through various methods, including direct synthesis from silicon metal and alkyl halides, hydrosilylation of alkenes or alkynes, and silylation using a silylating agent. numberanalytics.com Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a particularly common and efficient method for creating silicon-carbon bonds. organic-chemistry.org In the case of this compound, it can be synthesized via the hydrosilylation of a cyclohexadiene.

This compound undergoes reactions characteristic of both its cyclohexenyl and trichlorosilyl functional groups. The trichlorosilyl group is highly susceptible to hydrolysis, reacting with water and moisture in the air to liberate hydrogen chloride. gelest.com This reactivity allows it to form siloxane polymers or to graft onto surfaces containing hydroxyl groups. The cyclohexenyl group can participate in various organic reactions, such as cycloadditions, which are valuable in the synthesis of complex cyclic molecules. For example, it has been used in [3+2] annulation reactions with chlorosulfonyl isocyanate for the synthesis of alkaloids.

Applications in Materials Science and Organic Synthesis

The unique bifunctionality of this compound makes it a valuable compound in both materials science and organic synthesis.

In materials science, its ability to form durable siloxane networks upon hydrolysis makes it a useful crosslinking agent and surface modifier. Organosilanes, in general, are widely used to improve the adhesion between organic polymers and inorganic substrates in composites, coatings, and adhesives. russoindustrial.rudakenchem.com They can impart hydrophobicity to surfaces, enhancing their water repellency and durability. russoindustrial.ru The cyclohexenyl group can be further functionalized to introduce other desired properties onto a material's surface.

In organic synthesis, this compound serves as a versatile intermediate. The reactive trichlorosilyl group can be converted to other silyl (B83357) derivatives, while the cyclohexenyl moiety can be transformed through various olefin reactions. Its use has been documented in the synthesis of block copolymers, where the controlled polymerization of organic monomers can be initiated from a siloxane chain containing such functional groups. googleapis.com It is also a precursor for creating other organosilicon compounds, such as organosilicon aldehydes or ketones, through reactions like ozonolysis. google.com

Structure

3D Structure

Properties

IUPAC Name |

trichloro(cyclohex-3-en-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYRJPILQGWBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3Si | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884449 | |

| Record name | Cyclohexene, 4-(trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexenyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point of 199 °F. Corrosive to metals and tissue. Used to make various silicon containing compounds. | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999), 202 °C | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 150 °F (USCG, 1999), 200 °F (Cleveland open cup) | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.263 at 25 °C/25 °C | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, fuming liquid | |

CAS No. |

10137-69-6 | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Trichlorosilyl)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-(trichlorosilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-3-cyclohexen-1-ylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,4-CYCLOHEXENYL)TRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR6C3507A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexenyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 77 °F (USCG, 1999) | |

| Record name | CYCLOHEXENYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 3 Cyclohexenyltrichlorosilane

Hydrosilylation Approaches to 3-Cyclohexenyltrichlorosilane

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, stands as a cornerstone for the formation of organosilicon compounds. pageplace.de For this compound, this involves the reaction of 1,3-cyclohexadiene (B119728) with trichlorosilane (B8805176).

Thermal Hydrosilylation Mechanisms and Pathways

The thermal hydrosilylation of trichlorosilane with cyclic alkenes can be an effective method for producing cycloalkyltrichlorosilanes. For instance, reacting trichlorosilane with various cyclic alkenes at 250°C has been shown to yield the corresponding cycloalkyltrichlorosilanes in high yields (97-98%) within 6 hours. When applied to cyclic alkadienes like 1,3-cyclohexadiene, thermal hydrosilylation also proves successful.

The mechanism for thermal hydrosilylation can involve a free-radical pathway. pageplace.de Heating a reaction mixture can initiate the formation of silyl (B83357) radicals, which then propagate the reaction. The stereochemistry of the product can be influenced by the reaction conditions. For example, the thermal addition of trichlorosilane to 1-methylcyclohexene-1 results in a cis/trans ratio of adducts of 2.5:1, suggesting a linear free radical intermediate, though a partial ionic mechanism may also contribute. pageplace.de

Catalytic Hydrosilylation Pathways of Cycloalkadienes with Trichlorosilane

Catalytic hydrosilylation is a widely employed method due to its efficiency and the milder reaction conditions required compared to thermal methods. libretexts.org The reaction is often catalyzed by transition metal complexes, with platinum compounds being particularly common. libretexts.org The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the alkene. The final step is a reductive elimination to yield the organosilane product. libretexts.org

A variety of transition metals are effective catalysts for hydrosilylation reactions. sigmaaldrich.com While platinum catalysts, like Speier's catalyst (hexachloroplatinic acid), are historically significant and widely used in industry, other metals such as palladium and rhodium have also demonstrated high efficacy. pageplace.depsu.edu

Palladium: Palladium complexes, particularly those with chiral phosphoramidite (B1245037) ligands, have been successfully used in the asymmetric hydrosilylation of cyclohexa-1,3-diene with trichlorosilane. koreascience.krkoreascience.kr These catalysts can achieve high enantioselectivity. oup.com

Platinum: Platinum catalysts are known for their high activity in hydrosilylation. For instance, di-m-chloro-dichloro-bis(cyclohexene)diplatinum(II) has been used to catalyze the hydrosilylation of various olefins. psu.edu

Rhodium: Rhodium complexes are also effective catalysts for hydrosilylation. rsc.orgresearchgate.net They have been used in ionic liquid media, which can facilitate catalyst recycling. mdpi.com

The choice of metal can influence the reaction's selectivity and efficiency. For example, iron, cobalt, and nickel have been explored as more earth-abundant and economical alternatives to precious metals like platinum and palladium. mdpi.comnih.govrsc.org

The design of the ligand coordinated to the metal center is crucial for controlling the catalytic activity and selectivity of the hydrosilylation reaction. Chiral ligands are particularly important for asymmetric hydrosilylation, enabling the synthesis of optically active allylsilanes. oup.comacs.org

For the palladium-catalyzed asymmetric hydrosilylation of cyclic 1,3-dienes, MOP ligands (2-(diphenylphosphino)-2'-aryl-1,1'-binaphthyl) have been shown to be effective. oup.com Modifying the MOP ligand, for instance by introducing a long-chain alkyl group, can enhance the solubility of the palladium catalyst, leading to higher catalytic activity and enantioselectivity at lower reaction temperatures. oup.com

The development of novel ligands is an active area of research. For example, chiral phosphoramidite ligands derived from 3,3'-disubstituted 1,1'-binaphthols have been used with palladium catalysts for the asymmetric hydrosilylation of cyclohexa-1,3-diene. koreascience.kr Similarly, spirophosphite ligands have been employed in rhodium-catalyzed enantioselective hydrosilylation. acs.org

Table 1: Impact of Ligand Design on Palladium-Catalyzed Asymmetric Hydrosilylation of Cyclohexadiene

| Ligand | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R)-2-(diphenylphosphino)-2'-(3,5-dimethyl-4-methoxyphenyl)-1,1'-binaphthyl | Palladium complex | 90% | oup.com |

| Chiral Phosphoramidite Ligands from 3,3'-Disubstituted 1,1'-Binaphthols | Palladium complex | Not specified | koreascience.krkoreascience.kr |

Ionic liquids (ILs) have emerged as promising media for catalytic hydrosilylation. rsc.org They can act as solvents for the catalyst and as an immobilizing agent, which facilitates the separation and recycling of the catalyst. researchgate.net This is particularly advantageous due to the high cost of precious metal catalysts. researchgate.net

Table 2: Hydrosilylation in Ionic Liquid Media

| Catalyst System | Ionic Liquid | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Rhodium complex | Phosphonium ionic liquids | 1-octene | Enabled catalyst recycling for up to 20 cycles with good yield. | mdpi.com |

| [Rh(COD)(PPh3)2][NTf2] | [C1C4Im][NTf2] and [C1C1C4Im][NTf2] | 1,3-cyclohexadiene | Reaction rate is determined by the mass transport properties of the media. | nih.gov |

Ligand Design and Its Impact on Catalytic Activity and Stereoselectivity in Hydrosilylation

Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity and stereoselectivity are critical aspects of the synthesis of this compound, as they determine the precise structure of the product. khanacademy.orgyoutube.com In the hydrosilylation of 1,3-cyclohexadiene, two main regioisomers can be formed: the 1,2-adduct and the 1,4-adduct. The formation of this compound is the result of a 1,4-addition.

The choice of catalyst and reaction conditions plays a significant role in controlling the selectivity. For example, palladium-catalyzed hydrosilylation of 1,3-dienes is known to exhibit high 1,4-regioselectivity. oup.com The stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is often controlled by the use of chiral ligands. saskoer.ca In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

The mechanism of the catalytic reaction influences the stereochemical outcome. For instance, in platinum-catalyzed hydrosilylation, the reaction often proceeds through a cis-addition. libretexts.org The development of highly regioselective and stereoselective methods is a key goal in the synthesis of well-defined organosilicon compounds like this compound. numberanalytics.com

Alternative Synthetic Routes to this compound Precursors

Synthesis of 4-Vinylcyclohexene (B86511): The primary industrial route to 4-vinylcyclohexene is the [4+2] cycloaddition, or Diels-Alder dimerization, of 1,3-butadiene (B125203). nih.govresearchgate.net In this process, two molecules of 1,3-butadiene react to form the cyclohexene (B86901) ring structure.

2 CH₂=CH-CH=CH₂ → C₈H₁₂ (4-Vinylcyclohexene)

This reaction is typically carried out at elevated temperatures (110–425 °C) and pressures (1.3–100 MPa). nih.gov Catalysts, such as a mixture of silicon carbide with copper or chromium salts, are often employed to improve reaction rates and selectivity. nih.govgoogle.com A notable side-product of this reaction is 1,5-cyclooctadiene. nih.gov The dimerization reaction is thermally initiated and can proceed without a catalyst, although catalytic systems are used to enhance efficiency and yield in commercial production. researchgate.netchemicalbook.comgoogle.com

Synthesis of Trichlorosilane: Trichlorosilane (HSiCl₃) is a fundamental compound in the silicon industry. It is primarily produced through two main methods:

Direct Chlorination (Direct Process): This method involves the reaction of metallurgical-grade silicon (Si) with hydrogen chloride (HCl) gas in a fluidized bed reactor at temperatures around 220-260°C. nih.gov Si + 3 HCl → HSiCl₃ + H₂ This process also yields by-products, with the most significant being silicon tetrachloride (SiCl₄).

Siemens Process: In the production of high-purity polysilicon for the electronics industry, the Siemens process is employed. While the main goal is to produce silicon via the decomposition of trichlorosilane, the process also generates trichlorosilane as a co-product. nih.gov It involves the same fundamental reaction as the direct process but is part of a larger, closed-loop system for silicon purification. nih.gov

Process Optimization and Reaction Engineering for Scalable this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a systematic approach guided by the principles of chemical reaction engineering and process optimization. The primary goals are to maximize product yield and purity, ensure safe operation, and minimize production costs and environmental impact.

Process Optimization: Optimizing the hydrosilylation process involves the systematic study and adjustment of several key variables.

Catalyst Selection and Concentration: The choice of catalyst significantly impacts reaction rate and selectivity. Optimization involves finding a catalyst that provides high turnover numbers and selectivity towards the desired 3-isomer while minimizing side reactions.

Reaction Temperature and Pressure: These parameters influence reaction kinetics and thermodynamics. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions or catalyst degradation.

Reactant Ratio: The molar ratio of 4-vinylcyclohexene to trichlorosilane can affect conversion rates and minimize the formation of by-products.

Solvent: While some reactions can be run neat, the choice of an inert solvent can help control reaction temperature and viscosity.

Reaction Engineering and Scale-Up: The design and operation of the chemical reactor are central to scalable production.

Reactor Design: The choice between reactor types—such as Batch Reactors, Continuous Stirred-Tank Reactors (CSTRs), and Plug Flow Reactors (PFRs)—is a critical decision. researchgate.net

Batch reactors are suitable for smaller-scale production and allow for flexible manufacturing. researchgate.net

CSTRs and PFRs are used for continuous, large-scale production, offering better consistency and potentially lower operating costs. researchgate.net

Heat and Mass Transfer: The hydrosilylation reaction is exothermic. Effective heat removal is crucial during scale-up to maintain optimal temperature, prevent runaway reactions, and avoid product degradation. Similarly, efficient mixing (mass transfer) is necessary to ensure reactants and catalyst are in close contact.

Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics (reaction rates and mechanisms) and thermodynamics (reaction equilibrium and energy changes) is essential for designing an efficient process. Kinetic models help in sizing reactors and determining optimal operating conditions, while thermodynamic data helps predict the maximum possible yield.

Table 2: Key Parameters for Process Optimization and Scale-Up

| Parameter | Objective | Considerations for Scale-Up | Reference |

|---|---|---|---|

| Catalyst System | Maximize activity, selectivity, and lifetime. | Cost, ease of separation from the product, and robustness under industrial conditions. | |

| Temperature | Achieve optimal reaction rate without significant side reactions or catalyst deactivation. | Efficient heat exchange design is critical to manage the exothermic reaction on a large scale. | |

| Pressure | Maintain reactants in the desired phase and influence reaction rates. | Reactor must be designed to safely handle operating pressures. | researchgate.net |

| Reactor Type | Select for desired production volume, operational mode (batch/continuous), and cost-effectiveness. | Continuous reactors (CSTR, PFR) are generally preferred for high-volume, consistent production. | researchgate.net |

| Mixing | Ensure homogeneity of reactants and catalyst for optimal mass transfer. | Impeller design and agitation speed must be scaled appropriately to avoid dead zones. |

Reactivity and Chemical Transformations of 3 Cyclohexenyltrichlorosilane

Reactions at the Silicon Center of 3-Cyclohexenyltrichlorosilane

The silicon-chlorine bonds in this compound are highly susceptible to nucleophilic attack, and the silicon center can readily undergo hydrolysis and condensation reactions.

The electron-deficient silicon atom in this compound is a prime target for nucleophiles. masterorganicchemistry.com Nucleophilic substitution reactions involve the replacement of one or more of the chlorine atoms with other functional groups. rammohancollege.ac.inwikipedia.org Common nucleophiles include alcohols, amines, and organometallic reagents. gelest.com

A prevalent reaction is alkoxylation, where alcohols (ROH) react with the Si-Cl bonds to form alkoxy derivatives. venus-goa.comwikipedia.org This reaction proceeds by displacing the chloride ions, which are good leaving groups. rammohancollege.ac.in For instance, the reaction with an alcohol can be represented as follows:

C₆H₉SiCl₃ + 3 ROH → C₆H₉Si(OR)₃ + 3 HCl

The resulting alkoxysilanes are often more stable and less susceptible to hydrolysis than the parent chlorosilane. The specific conditions, such as temperature and the presence of a base to neutralize the liberated HCl, can influence the reaction rate and the degree of substitution. google.com

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Ethanol | Trialkoxysilane |

| Amine | Diethylamine | Triaminosilane |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Alkyl/Aryl-substituted Silane (B1218182) |

Table 1: Examples of Nucleophilic Substitution Reactions

This compound readily reacts with water, leading to hydrolysis of the silicon-chlorine bonds to form silanols (Si-OH). gelest.comwikipedia.org This reaction is often the initial step in the formation of siloxane networks. wikipedia.org The hydrolysis reaction can be represented as:

C₆H₉SiCl₃ + 3 H₂O → C₆H₉Si(OH)₃ + 3 HCl

The resulting silanetriol is highly reactive and can undergo subsequent condensation reactions with other silanols or unreacted chlorosilanes. wikipedia.orgunm.edulibretexts.org These condensation reactions, which can be catalyzed by acids or bases, result in the formation of Si-O-Si linkages, the backbone of siloxane polymers. google.comatamanchemicals.com

There are two main condensation pathways:

Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. wikipedia.org

2 C₆H₉Si(OH)₃ → (HO)₂Si(C₆H₉)-O-Si(C₆H₉)(OH)₂ + H₂O

Alcohol-producing condensation: An alkoxysilane reacts with a silanol. ntnu.no

C₆H₉Si(OR)₃ + C₆H₉Si(OH)₃ → (RO)₂Si(C₆H₉)-O-Si(C₆H₉)(OH)₂ + ROH

The extent of these reactions and the reaction conditions (pH, water/silane ratio, temperature) determine the final structure of the resulting polysiloxane network, which can range from linear chains to highly cross-linked three-dimensional structures. ntnu.nonih.gov

Nucleophilic Substitution Reactions Involving the Silicon-Chlorine Bonds

Reactions Involving the Cyclohexenyl Moiety of this compound

The carbon-carbon double bond in the cyclohexenyl ring provides another site for chemical modification, allowing for a variety of addition reactions.

The double bond of the cyclohexenyl group can undergo various addition reactions, a notable example being the thiol-ene reaction. This reaction involves the addition of a thiol (R-SH) across the double bond to form a thioether. wikipedia.org The reaction can be initiated by radicals or catalyzed by acids and typically follows an anti-Markovnikov addition pattern. wikipedia.orgrsc.org The thiol-ene reaction is considered a "click" reaction due to its high efficiency and mild reaction conditions. mdpi.com

Another important addition reaction is hydrosilylation, where a silicon-hydrogen bond adds across the double bond. mdpi.comscientificspectator.com This reaction is usually catalyzed by transition metal complexes, such as those of platinum or rhodium. researchgate.netlibretexts.orgrsc.org The hydrosilylation of the cyclohexenyl moiety can lead to the formation of a saturated cyclohexyl ring with a new silicon-carbon bond.

| Reaction Type | Reagent Example | Functional Group Added | Catalyst/Initiator |

| Thiol-Ene Addition | 1-Propanethiol | Thioether | Radical Initiator (e.g., AIBN) or UV light |

| Hydrosilylation | Trichlorosilane (B8805176) | Silyl (B83357) group | Platinum or Rhodium complex |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | N/A |

| Dihydroxylation | Osmium tetroxide | Diol | N/A |

Table 2: Examples of Addition Reactions to the Cyclohexenyl Double Bond

The cyclohexenyl group of this compound can participate in radical polymerization. googleapis.comlibretexts.org Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used to generate radicals, which then attack the double bond, initiating a chain reaction. chemicalbook.comwikipedia.orgopen.edu This process connects monomer units to form a polymer chain. chandra-asri.comlumenlearning.com The polymerization can lead to the formation of cross-linked materials if the silicon center has been previously functionalized to allow for intermolecular bonding. The rate of polymerization and the point of gelation can be influenced by the concentration of the initiator. rsc.org

The general steps for radical polymerization are: chandra-asri.com

Initiation: The radical initiator decomposes to form free radicals. open.edu

Propagation: The radical adds to the double bond of the monomer, creating a new radical that can react with another monomer.

Termination: Two radicals combine to terminate the growing polymer chains. lumenlearning.com

Addition Reactions to the Cyclohexene (B86901) Double Bond (e.g., Thiol-Ene Additions)

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. researchgate.net For this compound, derivatization can be achieved by reacting either the trichlorosilyl (B107488) group or the cyclohexenyl double bond. libretexts.orgsigmaaldrich.comgcms.cz

Strategies for derivatization include:

Silylation: The trichlorosilyl group can be reacted with various nucleophiles to introduce different functionalities. libretexts.org For example, reaction with a Grignard reagent can introduce an alkyl or aryl group.

Functionalization of the double bond: The cyclohexenyl ring can be modified through addition reactions. For instance, epoxidation followed by ring-opening can introduce two new functional groups.

Dual functionalization: Both the silicon center and the double bond can be reacted sequentially to create complex, multifunctional molecules. For example, the trichlorosilyl group could first be converted to a triethoxysilyl group, followed by a thiol-ene addition to the double bond.

These derivatization strategies allow for the synthesis of a wide range of organosilicon compounds with tailored properties for specific applications.

Synthesis of Organofunctional Silane Derivatives from this compound

This compound is a bifunctional molecule, featuring both a reactive trichlorosilyl group and a carbon-carbon double bond within the cyclohexenyl ring. This dual reactivity allows it to serve as a versatile precursor for a variety of organofunctional silane derivatives through reactions at either or both of these sites.

The primary and most fundamental transformation of this compound is the hydrolysis of its highly reactive silicon-chlorine bonds. wikipedia.orggelest.com When exposed to water or atmospheric moisture, the trichlorosilyl group readily hydrolyzes to form 3-cyclohexenylsilanetriol, releasing hydrogen chloride as a byproduct. wikipedia.orggelest.com This silanetriol is often an intermediate that can undergo subsequent self-condensation reactions. researchgate.net The condensation process involves the formation of stable siloxane bonds (Si-O-Si) between molecules, leading to the creation of oligomeric and polymeric silsesquioxanes. wikipedia.orgresearchgate.net This process is a foundational method for converting chlorosilanes into silicone-based materials like resins and coatings. mst.dk The resulting polymers possess a backbone of siloxane linkages with pendant cyclohexenyl groups, which can be used for further crosslinking or functionalization. google.com

| Starting Material | Reagents | Intermediate Product | Final Product | Transformation Type |

| This compound | Water (H₂O) | 3-Cyclohexenylsilanetriol | Poly(cyclohexenylsilsesquioxane) | Hydrolysis & Condensation |

The carbon-carbon double bond in the cyclohexenyl ring provides a second site for chemical modification, enabling the synthesis of a different class of organofunctional silane derivatives. savemyexams.com Standard alkene reactions can be applied to introduce new functionalities while preserving the silane character of the molecule, which may first be converted to a more stable trialkoxysilane via alcoholysis. These reactions create derivatives with tailored properties for applications such as surface modification and as coupling agents. researchgate.net

Two representative examples of such transformations are epoxidation and cyclopropanation:

Epoxidation : The reaction of the cyclohexenyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), introduces an epoxide ring. libretexts.org This yields a silane derivative containing a reactive oxirane group, which is a valuable intermediate for further reactions, such as ring-opening to form diols or amino alcohols. libretexts.org

Cyclopropanation : The addition of a carbene, which can be generated from precursors like diiodomethane (B129776) (in the Simmons-Smith reaction) or chloroform, across the double bond results in the formation of a bicyclo[4.1.0]heptane structure. libretexts.org This creates a strained three-membered ring fused to the six-membered ring, yielding a bicyclic organosilane derivative.

| Starting Derivative | Reagent/Reaction Type | Functional Group Added | Resulting Derivative Structure |

| 3-Cyclohexenylsilane (hydrolyzed/alkoxylated) | Peroxy Acid (e.g., m-CPBA) | Epoxide (Oxirane) | Epoxycyclohexylsilane derivative |

| 3-Cyclohexenylsilane (hydrolyzed/alkoxylated) | Carbene (e.g., :CH₂) / Cyclopropanation | Cyclopropyl | Bicyclo[4.1.0]hept-3-ylsilane derivative |

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is governed by the interplay between its two primary functional components: the trichlorosilyl group and the cyclohexenyl double bond. The reactivity of each site is significantly influenced by the electronic and steric properties of the other.

Reactivity of the Trichlorosilyl Group

The -SiCl₃ group is the most reactive site on the molecule. The silicon atom is highly electrophilic due to the strong inductive electron-withdrawing effect of the three chlorine atoms. This makes it highly susceptible to nucleophilic attack.

Electronic Effects : The polarity of the Si-Cl bonds facilitates rapid reaction with nucleophiles such as water, alcohols, and amines. gelest.com This reactivity is characteristic of chlorosilanes and drives the formation of silanols and subsequently siloxanes. wikipedia.orgshinetsusilicone-global.com The presence of three chlorine atoms means that it is a trifunctional silane, allowing for the formation of a dense, three-dimensional crosslinked polymer network upon complete hydrolysis and condensation. shinetsusilicone-global.com

Steric Effects : The tetrahedral arrangement around the silicon atom is relatively unhindered, allowing easy access for nucleophiles to attack the silicon center.

Reactivity of the Cyclohexenyl Double Bond

The reactivity of the carbon-carbon double bond is typical of an alkene, primarily undergoing electrophilic addition reactions. savemyexams.com However, its reactivity is modulated by the attached silyl group.

Electronic Influence of the Silyl Group : The trichlorosilyl group exerts a strong electron-withdrawing effect, which decreases the electron density of the C=C double bond. tutorchase.cominflibnet.ac.in This deactivation makes the alkene less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted cyclohexene. tutorchase.com In some cases, this polarization can render the double bond susceptible to nucleophilic attack, a reaction pathway not typically observed in simple alkenes. inflibnet.ac.in

Steric Hindrance : The trichlorosilyl group is sterically bulky. Its presence can hinder the approach of reagents to the double bond, potentially directing incoming reactants to the face of the ring opposite the silyl group. tutorchase.com This can lead to stereoselectivity in addition reactions. fiveable.me For example, in reactions like epoxidation or hydroboration, the reagent is likely to add to the less sterically encumbered side of the double bond. libretexts.org

The relationship between the structure of this compound and its reactivity is summarized in the table below.

| Structural Feature | Reactive Site | Electronic Effect | Steric Effect | Consequence on Reactivity |

| Trichlorosilyl (-SiCl₃) Group | Silicon Atom | Strong electron-withdrawal by Cl atoms makes Si highly electrophilic. | Relatively open for nucleophilic attack. | High reactivity towards nucleophiles (e.g., H₂O, ROH), leading to rapid hydrolysis. gelest.comshinetsusilicone-global.com |

| Trichlorosilyl (-SiCl₃) Group | C=C Double Bond | Strong inductive electron-withdrawal deactivates the double bond. inflibnet.ac.in | Bulky group hinders approach to one face of the ring. tutorchase.com | Reduced reactivity towards electrophiles; potential for stereoselective additions. libretexts.orgfiveable.me |

| Cyclohexenyl C=C Bond | C=C Double Bond | Region of high electron density (π-bond). savemyexams.com | Planar geometry of the double bond. | Susceptible to electrophilic addition, though modulated by the silyl group. savemyexams.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Cyclohexenyltrichlorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Cyclohexenyltrichlorosilane

NMR spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its structure.

The ¹H NMR spectrum of this compound reveals distinct signals for the various protons in the cyclohexenyl ring. The chemical shifts are influenced by the electronegativity of the trichlorosilyl (B107488) group and the presence of the carbon-carbon double bond.

The olefinic protons (H-3 and H-4) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the sp² hybridization of the carbons they are attached to. Their signals would likely appear as complex multiplets due to coupling with each other and with the adjacent allylic protons.

The proton on the carbon bearing the trichlorosilyl group (H-1) is significantly deshielded by the electronegative silicon and chlorine atoms. Its signal is anticipated to be in the range of 2.0-2.5 ppm and would likely be a multiplet due to coupling with the neighboring protons on C-2 and C-6.

The remaining aliphatic protons on the cyclohexenyl ring (H-2, H-5, and H-6) would exhibit signals in the upfield region, generally between 1.5 and 2.2 ppm. These signals would show complex splitting patterns due to geminal and vicinal coupling. hmdb.caresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 2.2 - 2.6 | Multiplet |

| H-2 | 1.8 - 2.2 | Multiplet |

| H-3 | 5.6 - 6.0 | Multiplet |

| H-4 | 5.6 - 6.0 | Multiplet |

| H-5 | 1.9 - 2.3 | Multiplet |

| H-6 | 1.6 - 2.0 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. libretexts.orgweebly.com

The olefinic carbons (C-3 and C-4) are expected to have the most downfield shifts, typically in the range of 125-135 ppm. The carbon atom directly attached to the silicon (C-1) will also be significantly deshielded, with a predicted chemical shift around 40-50 ppm. The remaining sp³ hybridized carbons of the cyclohexenyl ring (C-2, C-5, and C-6) will appear in the more upfield region of the spectrum, generally between 20 and 35 ppm. weebly.comcapes.gov.br

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 40 - 50 |

| C-2 | 25 - 35 |

| C-3 | 125 - 135 |

| C-4 | 125 - 135 |

| C-5 | 22 - 32 |

| C-6 | 20 - 30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

²⁹Si NMR spectroscopy is a powerful technique for probing the environment of the silicon atom. mdpi.commagritek.com The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For trichlorosilyl groups, the ²⁹Si chemical shift is typically observed in a characteristic upfield region. In this compound, the silicon atom is bonded to a cyclohexenyl group and three chlorine atoms. Based on data for similar alkyl- and alkenyltrichlorosilanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of +5 to +15 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net This downfield shift compared to other organosilanes is characteristic of the strong electron-withdrawing effect of the three chlorine atoms. researchgate.net

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

| Silicon Atom | Predicted Chemical Shift (ppm) |

| Si | +5 - +15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Vibrational Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The C=C stretching vibration of the cyclohexenyl ring should appear in the region of 1640-1660 cm⁻¹. The C-H stretching vibrations of the olefinic protons will be observed just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹), while the C-H stretching vibrations of the aliphatic protons will appear just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹). The most intense bands in the spectrum are expected to be the Si-Cl stretching vibrations, which typically occur in the 450-600 cm⁻¹ region. These bands are often broad and strong. ripublication.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=C | Stretching | 1640 - 1660 |

| =C-H | Stretching | 3010 - 3050 |

| -C-H (aliphatic) | Stretching | 2800 - 2950 |

| Si-Cl | Stretching | 450 - 600 |

Note: These are predicted values and may be subject to shifts based on the specific molecular environment.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in the cyclohexenyl ring is expected to give a strong and sharp signal in the Raman spectrum, typically in the same region as in the IR spectrum (1640-1660 cm⁻¹). The Si-Cl symmetric stretching vibration, which may be weak in the IR spectrum, often gives a strong and polarized band in the Raman spectrum, typically around 400-500 cm⁻¹. The various C-H stretching and bending vibrations will also be present, though their intensities may differ from those in the IR spectrum. spectroscopyonline.comosaka-u.ac.jpscielo.br

Table 5: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C=C | Stretching | 1640 - 1660 (strong, sharp) |

| =C-H | Stretching | 3010 - 3050 |

| -C-H (aliphatic) | Stretching | 2800 - 2950 |

| Si-Cl | Symmetric Stretching | 400 - 500 (strong, polarized) |

Note: These are predicted values and may be subject to shifts based on the specific molecular environment.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. scribd.comrsc.org For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis. libretexts.orgillinois.edu In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the relative abundance of these ions, providing a characteristic fragmentation pattern. libretexts.orgidc-online.com

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Due to the presence of three chlorine atoms in this compound, the molecular ion region would exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) reflecting the statistical distribution of these isotopes. libretexts.org

The fragmentation of this compound is expected to proceed through several pathways, primarily involving the cleavage of the C-Si bond and fragmentation within the cyclohexenyl ring. The fragmentation pattern can be inferred by considering related molecules. For instance, the mass spectrum of 3-chlorocyclohexene (B1361376) shows significant fragmentation of the cyclohexene (B86901) ring. nist.gov

A plausible major fragmentation pathway for this compound would be the loss of the trichlorosilyl radical (•SiCl₃) or a chlorine radical (•Cl). The cleavage of the C-Si bond would yield a cyclohexenyl cation [C₆H₉]⁺. Further fragmentation of the cyclohexenyl ring could lead to the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.

Another significant fragmentation pathway would involve the loss of a chlorine atom from the molecular ion, leading to the [C₆H₉SiCl₂]⁺ fragment. Subsequent losses of HCl or other small neutral molecules could also occur. The relative intensities of the fragment peaks provide insight into the stability of the resulting ions. idc-online.com

A representative, though hypothetical, fragmentation pattern and the corresponding m/z values for the main fragments of this compound are presented in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 214 | [C₆H₉Si³⁵Cl₃]⁺ | (Molecular Ion) |

| 179 | [C₆H₉Si³⁵Cl₂]⁺ | •Cl |

| 133 | [Si³⁵Cl₃]⁺ | •C₆H₉ |

| 81 | [C₆H₉]⁺ | •SiCl₃ |

| 79 | [C₆H₇]⁺ | •SiCl₃, H₂ |

This table is illustrative and based on general fragmentation principles. Actual mass spectra may show variations.

X-ray Diffraction Studies of Crystalline this compound Derivatives (if applicable)

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional atomic structure of crystalline materials. nih.gov While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction to provide detailed structural information, including bond lengths, bond angles, and crystal packing. researchgate.netmdpi.commdpi.com

A significant class of crystalline derivatives that can be synthesized from this compound are polyhedral oligomeric silsesquioxanes (POSS). meddocsonline.orgresearchgate.net These are cage-like molecules with a silicon-oxygen core and organic groups, in this case, the 3-cyclohexenyl group, attached to the silicon atoms. nih.govmdpi.com The hydrolysis and condensation of this compound can lead to the formation of various POSS structures, such as T₈ cages with the formula (C₆H₉SiO₁.₅)₈.

The analysis of a crystalline POSS derivative of this compound by X-ray diffraction would involve the following steps:

Crystal Growth: Growing single crystals of the derivative suitable for diffraction.

Data Collection: Mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. researchgate.net

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure. nih.gov

The resulting crystallographic data provides valuable insights into the molecular geometry. For a POSS derivative of this compound, this would include the Si-O and Si-C bond lengths, the Si-O-Si and O-Si-O bond angles within the silsesquioxane core, and the conformation of the cyclohexenyl groups. This information is crucial for understanding the steric and electronic effects of the 3-cyclohexenyl substituent on the structure of the POSS cage.

Below is a representative table of crystallographic data that might be obtained for a hypothetical crystalline derivative, such as a T₈-POSS with 3-cyclohexenyl groups.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.1 |

| b (Å) | 20.5 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 4820 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Average Si-O bond length (Å) | 1.62 |

| Average Si-C bond length (Å) | 1.85 |

| Average Si-O-Si bond angle (°) | 148.5 |

This table presents typical data for a silsesquioxane derivative and is for illustrative purposes.

Computational Chemistry and Theoretical Studies of 3 Cyclohexenyltrichlorosilane

Quantum Chemical Calculations of 3-Cyclohexenyltrichlorosilane Molecular Structure

Quantum chemical calculations offer a powerful tool for elucidating the fundamental characteristics of this compound at the atomic level. These computational methods allow for a detailed exploration of its geometry, electronic properties, and vibrational behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govfrontiersin.org For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis further explores the various spatial arrangements, or conformers, that the molecule can adopt due to rotation around its single bonds. frontiersin.org The cyclohexenyl ring in this compound can exist in different conformations, such as the half-chair and the boat forms. Computational methods can predict the relative energies of these conformers, identifying the most stable and populated forms under different conditions. nih.gov The analysis often involves creating a potential energy surface by systematically changing key torsional angles and calculating the energy at each point. mdpi.com The results of these calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Calculated Conformational Energies of this compound Analogs This table is illustrative and based on general principles of conformational analysis for similar cyclohexene (B86901) derivatives. Actual values for this compound would require specific calculations.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Half-Chair | 0.00 | 95 |

| Boat | 5.3 | 5 |

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity and physical properties. eie.gr Quantum chemical calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds. libretexts.org

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals indicate the molecule's ability to donate or accept electrons, providing insights into its reactivity in various chemical reactions. scielo.org.mx

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can be employed to quantify the nature of the bonds between atoms. scm.com This includes determining the bond order, hybridization, and the extent of ionic or covalent character in the Si-Cl and Si-C bonds. The analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. Electron density analysis further helps in understanding the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. berkeley.edu

Table 2: Calculated Electronic Properties of Trichlorosilane (B8805176) (a related molecule) Data for this compound would require specific calculations, but data for Trichlorosilane (SiHCl3) from the NIST database provides a relevant comparison. nist.gov

| Property | Value |

|---|---|

| Ionization Energy | 11.940 eV |

| Dipole Moment | 0.860 Debye |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of this compound. numberanalytics.comfaccts.de These calculations are based on the second derivative of the energy with respect to the atomic coordinates and provide a theoretical vibrational spectrum. readthedocs.io Each calculated frequency corresponds to a specific mode of atomic motion, such as the stretching or bending of bonds.

These theoretical spectra can be correlated with experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. researchgate.net This correlation is invaluable for assigning the observed spectral bands to specific molecular vibrations, confirming the molecule's structure, and identifying the presence of specific functional groups. mdpi.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for approximations in the theoretical methods and anharmonicity in the real molecule. github.io

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Model Silane (B1218182) This is a representative table illustrating the correlation between calculated and experimental data. Specific data for this compound is not readily available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(Si-H) | 2320 | 2259 | Si-H stretch |

| ν(Si-Cl) | 608 | 606 | Si-Cl symm. stretch |

| ν(Si-Cl) | 555 | 550 | Si-Cl asymm. stretch |

Reaction Mechanism Investigations for this compound Transformations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. youtube.com By modeling the transformation from reactants to products, researchers can gain a deep understanding of the reaction mechanism, including the identification of transient intermediates and transition states. researchgate.netmdpi.com

Transition State Characterization in Catalytic Hydrosilylation

Catalytic hydrosilylation is a key reaction for organosilanes. Computational studies can elucidate the mechanism of this reaction when this compound is involved. A critical aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. whiterose.ac.uk

The geometry, energy, and vibrational frequencies of the transition state can be calculated. rsc.org A key feature of a transition state is the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products. rsc.org Understanding the structure of the transition state provides insights into the factors that control the reaction's rate and selectivity. For instance, in platinum-catalyzed hydrosilylation, different mechanisms like the Chalk-Harrod or modified Chalk-Harrod mechanisms can be computationally explored to determine the most likely pathway. researchgate.net

Energy Landscape Exploration for Competing Reaction Pathways

Chemical reactions can often proceed through multiple competing pathways, leading to different products. arxiv.org Computational chemistry allows for the exploration of the potential energy landscape, which maps the energy of the system as a function of the geometric coordinates of the atoms. numberanalytics.comnumberanalytics.com

By identifying the various minima (reactants, intermediates, and products) and the transition states that connect them, a comprehensive picture of the reaction network can be constructed. chemrxiv.orgnih.gov This allows for the determination of the activation energies for each competing pathway. The pathway with the lowest activation energy is generally the most favorable and will be the dominant route under kinetic control. This exploration is crucial for predicting the product distribution of a reaction and for designing reaction conditions that favor the formation of a desired product. For example, in the transformations of this compound, different reaction mechanisms such as those involving radical intermediates or concerted steps can be computationally compared. beilstein-journals.orgwikipedia.orgresearchgate.net

In Silico Design Principles for this compound-Based Materials

In silico design, or computer-aided design, has become an indispensable tool in materials science, offering the ability to predict and understand the properties of materials before they are synthesized in a laboratory. mdpi.comrsc.org This approach is particularly valuable for designing materials based on specific molecular building blocks like this compound. By leveraging computational chemistry, researchers can explore the vast chemical space of possible derivatives and predict their performance for various applications. rsc.orgarxiv.org

Prediction of Material Properties Based on Molecular Structure

The fundamental principle underlying the in silico design of materials is that the macroscopic properties of a material are a direct consequence of its underlying molecular structure. mdpi.comnih.gov For materials derived from this compound, computational methods can predict a range of properties by analyzing the molecule's geometry, electronic structure, and intermolecular interactions.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for these predictions. arxiv.orgnih.gov DFT calculations can determine the optimized geometry of this compound and its derivatives, providing insights into bond lengths, bond angles, and dihedral angles. nist.gov These geometric parameters are crucial as they influence the packing of molecules in a solid-state material, which in turn affects properties like density and mechanical strength.

Furthermore, DFT can be used to calculate electronic properties that are critical for various applications. scielo.org.mx Key parameters that can be computed include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a good indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap often suggests higher reactivity. These calculations can also predict the ionization potential and electron affinity, which are important for understanding the material's behavior in electronic devices. scielo.org.mx

Molecular dynamics (MD) simulations offer a way to predict the bulk properties of materials by simulating the interactions of a large ensemble of molecules over time. rsc.orgmdpi.com For this compound-based polymers or surface coatings, MD simulations can predict properties such as:

Mechanical Properties: By simulating the response of the material to applied stress, it is possible to estimate mechanical characteristics like bulk modulus, and hardness. mdpi.com

Thermal Properties: MD simulations can be used to predict thermal conductivity and the glass transition temperature of polymeric materials.

Adhesion and Surface Properties: For coating applications, MD can model the interaction between the this compound-derived layer and a substrate, predicting adhesive strength. google.com

Machine learning (ML) is an emerging approach that can accelerate the prediction of material properties. mdpi.comnih.govmdpi.com By training ML models on large datasets of known materials and their properties, it becomes possible to predict the properties of new, unsynthesized materials, including those derived from this compound, with remarkable speed and accuracy. arxiv.orgnih.gov

A hypothetical example of data that could be generated through computational prediction of properties for this compound and a hypothetical derivative is presented in the table below.

| Property | This compound (Predicted) | Hypothetical Derivative (e.g., with a functional group) (Predicted) |

| HOMO Energy | -8.5 eV | -8.2 eV |

| LUMO Energy | -1.2 eV | -1.5 eV |

| HOMO-LUMO Gap | 7.3 eV | 6.7 eV |

| Dipole Moment | 2.1 Debye | 3.5 Debye |

| Polarizability | 180 a.u. | 210 a.u. |

This table is for illustrative purposes and the values are not based on actual experimental data.

Computational Catalysis Approaches for this compound Reactions

Computational catalysis is a powerful methodology used to investigate reaction mechanisms and predict the efficiency of catalysts for specific chemical transformations. ethz.chfrontiersin.org For reactions involving this compound, such as its synthesis via hydrosilylation of 1,3-cyclohexadiene (B119728) or its subsequent polymerization or modification, computational tools can provide invaluable insights. researchgate.net

Investigating Reaction Mechanisms:

DFT calculations are a cornerstone of computational catalysis, enabling the detailed study of reaction pathways. nih.gov For the synthesis of this compound, theoretical studies can elucidate the mechanism of the hydrosilylation reaction. researchgate.net This involves identifying the transition state structures and calculating the activation energy barriers for different potential pathways. mdpi.com By comparing the energy profiles, researchers can determine the most likely reaction mechanism and understand the factors that control regioselectivity (i.e., the formation of this compound versus other isomers). researchgate.net

For instance, in a cobalt-catalyzed hydrosilylation, computational models can explore the coordination of the reactants to the metal center, the insertion of the alkene into the silicon-hydride bond, and the final reductive elimination step. researchgate.net These calculations can help rationalize experimental observations and guide the development of more efficient catalysts.

Catalyst Design and Screening:

Computational methods are increasingly used for the in silico design and screening of new catalysts. frontiersin.org By creating virtual libraries of potential catalysts and evaluating their performance computationally, the most promising candidates can be identified for experimental validation. This approach can significantly accelerate the discovery of novel and improved catalysts for reactions involving this compound.

Machine learning models, trained on data from computational and experimental studies, can also be employed to predict catalyst activity. rsc.org These models can identify key descriptors—molecular or electronic properties of the catalyst—that correlate with its performance. This allows for the rapid screening of large numbers of potential catalysts.

Modeling Catalytic Processes:

The table below illustrates the type of data that can be obtained from computational studies of a catalyzed reaction of this compound.

| Catalytic System | Reaction Step | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed Hydrosilylation | Alkene Insertion | 45 |

| Cobalt-Catalyzed Hydrosilylation | Oxidative Addition | 15 |

| Alkene Insertion | 12 | |

| Reductive Elimination | 18 |

This table is a hypothetical representation to illustrate the application of computational catalysis and the values are not from a specific study.

By understanding the energetic landscape of the reaction, researchers can identify the rate-determining step and focus their efforts on designing catalysts that lower the barrier for that specific step. Computational catalysis, therefore, provides a rational basis for the optimization of reaction conditions and the development of next-generation catalysts for the synthesis and functionalization of this compound. frontiersin.orgmdpi.com

Polymer Chemistry and Advanced Materials Science Applications of 3 Cyclohexenyltrichlorosilane

Role of 3-Cyclohexenyltrichlorosilane in Polymer Synthesis

This compound is a versatile compound utilized in polymer synthesis to impart specific functionalities and create complex polymer architectures. Its reactivity, stemming from the trichlorosilyl (B107488) group and the cyclohexenyl ring, allows for its incorporation into various polymer structures through several mechanisms.

The synthetic manipulation of polymers is a foundational method for expanding the functional diversity of soft materials. nih.gov By modifying the chemical structure of commodity polymers, their inherent properties can be enhanced for modern applications. nih.gov this compound can be incorporated into organic polymers to introduce reactive sites for further chemical modification. The cyclohexenyl group provides a handle for subsequent reactions, such as epoxidation or ring-opening, allowing for the covalent attachment of other functional molecules. This functionalization is crucial for tailoring the surface properties, solubility, and compatibility of polymers for specific applications. For instance, the introduction of functional groups can transform a hydrophobic polymer surface into a hydrophilic one, which is beneficial for improving adhesion or biocompatibility. matjapan.jp

Recent advances in C-H activation, photoredox catalysis, and radical chemistry have enabled more precise and selective functionalization of commodity polymer substrates. nih.gov The functionalization of conductive polymers, for example, can be achieved through direct reactions on the polymer chains or by reacting with substituted polymers that already have reactive groups. mdpi.com